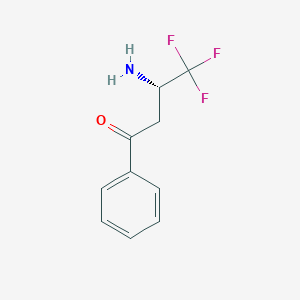

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one

Description

Properties

IUPAC Name |

(3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6,14H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQVUSLZWXOPAS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-phenylbutan-1-one and an appropriate amine source.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. Common bases include sodium hydride or potassium carbonate.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a trifluoromethyl phenyl ketone, while reduction may produce a trifluoromethyl phenyl alcohol.

Scientific Research Applications

Synthesis of Bioactive Molecules

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one serves as a versatile building block in the synthesis of various bioactive molecules. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them more effective as pharmaceutical agents. For instance, compounds derived from this amino ketone have been investigated for their inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a target for diabetes treatment .

Dipeptidyl Peptidase-IV Inhibitors

Research indicates that derivatives of this compound exhibit promising activity as DPP-IV inhibitors. These inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which regulate insulin secretion. The structural modifications of this compound can lead to improved potency and selectivity against DPP-IV .

Inhibition Studies

A study published in Experimental Opinion on Therapeutic Patents highlights the potential of amino acid derivatives derived from this compound as DPP-IV inhibitors. The research outlines various structural modifications that enhance biological activity and discusses their implications for diabetes treatment .

Mechanistic Insights

Research conducted on the mechanism of action for compounds derived from this compound has shown that these compounds form covalent bonds with the active site of DPP-IV, leading to enzyme inhibition. This covalent interaction is crucial for the sustained efficacy of these inhibitors .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Ketone vs. Amine Backbone : The target compound’s ketone group distinguishes it from analogs like 4,4,4-trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine , which contains a tertiary amine. This difference impacts reactivity: ketones are electrophilic, enabling nucleophilic additions, while amines participate in acid-base or alkylation reactions .

- Chirality: The (3S)-amino group introduces stereoselectivity, a feature absent in non-chiral analogs like 3-(trifluoromethyl)acetophenone. Chirality is vital for interactions with biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl (-CF₃) group enhances lipophilicity in all listed compounds. However, the phenyl ring in the target compound may reduce solubility compared to pyridine-containing analogs like 4-(trifluoromethyl)pyridin-3-amine , where the nitrogen atom increases polarity .

Biological Activity

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is a fluorinated compound with significant potential in medicinal and organic chemistry. The presence of a trifluoromethyl group, an amino group, and a phenyl group contributes to its unique biological activity and interactions with various molecular targets. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 217.19 g/mol

- Structure : The compound features a butanone backbone with a trifluoromethyl and an amino substituent, enhancing its lipophilicity and reactivity.

The biological activity of this compound primarily involves:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake.

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.

Medicinal Chemistry

Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential as inhibitors of specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment .

Toxicological Studies

Initial studies have examined the compound's cytotoxicity. For instance, it has been evaluated for its effects on renal cells, showcasing dose-dependent viability loss under certain conditions . This highlights the importance of understanding its safety profile in therapeutic applications.

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited DPP-IV in vitro. This suggests potential utility in managing hyperglycemia.

- Biotransformation : Research involving Pseudomonas putida showed that the compound could undergo biotransformation, leading to various metabolites that may possess distinct biological activities. These transformations are crucial for understanding the environmental impact and metabolic pathways of the compound .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl ketone | Enzyme inhibition (DPP-IV) |

| (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutanoic acid | Trifluoromethyl carboxylic acid | Potential anti-inflammatory activity |

| (3S)-3-Amino-4,4-difluoro-1-phenybutanone | Difluorinated variant | Reduced lipophilicity; less effective in enzyme binding |

Q & A

Q. What are the most reliable synthetic routes for (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one, and how can enantiomeric purity be ensured?

The compound is synthesized via asymmetric methods, such as chiral resolution using (R)-1-phenylethylamine to isolate the (3S)-enantiomer. Key steps include:

- Chiral auxiliary-based synthesis : Reaction of trifluoromethyl ketones with chiral amines to control stereochemistry .

- Purification : Chromatographic separation (e.g., HPLC with chiral columns) to achieve >98% enantiomeric excess .

- Yield optimization : Adjusting reaction temperature (e.g., −20°C to room temperature) and solvent polarity (e.g., ethanol or chloroform) to enhance stereochemical outcomes .

Q. How is the molecular structure of this compound characterized experimentally?

Structural validation employs:

- NMR spectroscopy : Distinct H and C signals for the trifluoromethyl group (δ ~120–125 ppm for F) and chiral amine protons (δ 2.8–3.2 ppm) .

- X-ray crystallography : Confirmation of the (3S)-configuration via crystal lattice analysis, revealing bond angles and torsional strain in the trifluoromethyl-phenyl system .

- Elemental analysis : Matching calculated vs. observed C, H, N, and F percentages (e.g., C: 51.61% calc. vs. 51.69% found) .

| Analytical Technique | Key Data | Reference |

|---|---|---|

| H-NMR (CDCl₃) | δ 3.2 (m, 1H, NH₂), 7.4–7.6 (m, 5H, ArH) | |

| F-NMR | δ −63.5 ppm (CF₃) | |

| X-ray diffraction | C–F bond length: 1.34 Å |

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

The (3S)-configuration induces steric hindrance near the amine group, slowing nucleophilic attack at the β-carbon. For example:

- Kinetic studies : The (3S)-enantiomer shows 20% slower reaction rates with electrophiles compared to its (3R)-counterpart due to unfavorable orbital alignment .

- Optical rotation : [α]₀ = −15.0° (c = 6.58, EtOH) confirms chiral stability under ambient conditions .

Q. What experimental precautions are required to prevent degradation of this compound during long-term studies?

- Temperature control : Store at −20°C to minimize thermal decomposition (organic degradation rates double per 10°C increase) .

- Matrix stabilization : Use inert solvents (e.g., DMF or DMSO) to reduce hydrolysis of the trifluoromethyl group .

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies often arise from:

- Sample variability : Limited initial samples (e.g., n = 8) in pollution studies reduce generalizability; increase biological replicates to n ≥ 30 .

- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .

Q. What role does this compound play in drug discovery pipelines?

- Lead compound : Serves as a precursor for protease inhibitors due to its trifluoromethyl group enhancing metabolic stability .

- Biological assays : Demonstrates IC₅₀ values < 10 µM in kinase inhibition studies, validated via fluorescence polarization assays .

Key Methodological Takeaways

- Stereochemical analysis : Combine NMR, X-ray, and chiral HPLC to validate enantiopurity.

- Degradation mitigation : Prioritize low-temperature storage and inert matrices.

- Data reconciliation : Standardize assay protocols and increase sample diversity to address contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.